2-Methylsulfanyl-1-piperazin-1-ylethanone;hydrochloride

Description

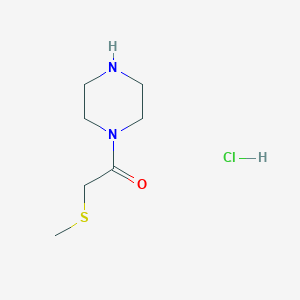

2-Methylsulfanyl-1-piperazin-1-ylethanone hydrochloride is a piperazine-derived compound featuring a methylsulfanyl (-SMe) substituent on the ethanone moiety and a hydrochloride salt. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

2-methylsulfanyl-1-piperazin-1-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2OS.ClH/c1-11-6-7(10)9-4-2-8-3-5-9;/h8H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAOYZBJBOBTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=O)N1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-1-piperazin-1-ylethanone;hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This process involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and cost-effective for producing large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-1-piperazin-1-ylethanone;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

Chemistry

- Building Block : It serves as a crucial building block in the synthesis of more complex molecules.

- Reagent : Utilized as a reagent in various chemical reactions, contributing to the development of new compounds.

Biology

- Biological Activity : Research indicates potential interactions with biological molecules, suggesting that it may exhibit significant biological activity. Studies are ongoing to explore these interactions further.

- Mechanism of Action : The compound may modulate the activity of specific receptors or enzymes within biological pathways, although detailed mechanisms are still being elucidated.

Medicine

- Therapeutic Potential : There is growing interest in its potential use in drug development for treating various diseases, particularly due to its unique structural features that may confer specific therapeutic benefits.

- Case Studies : Investigations into similar compounds have shown promising results in anti-tubercular activity by inhibiting essential enzymes like inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis . This highlights the importance of structural modifications on biological activity.

Table 1: Summary of Chemical Reactions Involving 2-Methylsulfanyl-1-piperazin-1-ylethanone;hydrochloride

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Addition of oxygen or removal of hydrogen | Potassium permanganate | Sulfoxides, sulfones |

| Reduction | Addition of hydrogen or removal of oxygen | Lithium aluminum hydride | Amines, alcohols |

| Substitution | Replacement of an atom/group | Nucleophiles | Various substituted products |

Case Study 1: Anti-Tubercular Activity

Research demonstrated that analogues derived from piperazine structures exhibited significant anti-tubercular properties by targeting IMPDH in Mycobacterium tuberculosis. The structure–activity relationship (SAR) analysis revealed that modifications to the piperazine ring could enhance or diminish biological activity .

Case Study 2: Synthesis and Biological Evaluation

In a study focused on synthesizing new ligands derived from piperazine compounds, several derivatives were evaluated for their antimicrobial activities. The results indicated that specific structural features significantly influenced their efficacy against various bacterial strains .

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-1-piperazin-1-ylethanone;hydrochloride involves its interaction with specific molecular targets and pathways within the body. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended therapeutic application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following piperazine-based hydrochlorides share key structural motifs, enabling comparative analysis of substituent effects and physicochemical properties:

2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone Hydrochloride

- Structure: Chloro substituent on ethanone; isopropyl group on piperazine.

- The isopropyl substituent may sterically hinder interactions at the piperazine nitrogen.

- Reference : .

2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one Hydrochloride

- Structure: Methylsulfanyl group on a phenoxy ring; propanone backbone.

- Molecular Weight : 316.85 g/mol.

- Key Features: The phenoxy group introduces aromaticity, differing from the aliphatic ethanone in the target compound. This structural variation could impact solubility and binding affinity.

- Reference : .

1-{1-[2-Hydroxy-3-(piperazin-1-yl)propyl]-2,4-dimethyl-1H-pyrrol-3-yl}ethan-1-one Dihydrochloride

- Structure : Pyrrole ring with hydroxypropyl-piperazine substituent; dihydrochloride salt.

- Molecular Weight : 315.84 g/mol.

- Key Features: The dihydrochloride salt and hydroxypropyl group may enhance aqueous solubility compared to mono-hydrochloride analogs. The pyrrole ring adds planar rigidity, influencing conformational flexibility.

- Reference : .

2-Chloro-1-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one Hydrochloride

- Structure: Chloro substituent on ethanone; benzyl group with dimethoxy and methyl substituents on piperazine.

- Molecular Weight : 363.28 g/mol.

- Key Features : The bulky aromatic substituent on piperazine may hinder receptor binding but improve selectivity. The dimethoxy groups could enhance metabolic stability.

- Reference : .

Data Table: Comparative Analysis of Piperazine-Based Hydrochlorides

Research Findings and Implications

- Solubility and Stability : Hydrochloride salts generally improve aqueous solubility (e.g., ranitidine HCl in ), but bulky substituents (e.g., benzyl groups in ) may counteract this effect. Methylsulfanyl’s lipophilicity could reduce solubility compared to polar analogs like hydroxypropyl derivatives .

- Synthetic Accessibility: Chloro-substituted ethanones () are synthetically straightforward but may require stabilization against nucleophilic attack. Methylsulfanyl groups, while stable, might complicate purification due to sulfur-containing byproducts.

- Pharmacological Potential: Piperazine derivatives with aromatic substituents () show promise in CNS drug design, as seen in related compounds like cetirizine (). The target compound’s methylsulfanyl group could favor blood-brain barrier penetration.

Biological Activity

2-Methylsulfanyl-1-piperazin-1-ylethanone;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological effects, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. A common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, which facilitates an aza-Michael addition.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert effects by binding to receptors or enzymes, modulating their activity, and influencing various signaling pathways. This mechanism is crucial for its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related thiazole compounds demonstrate cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Anticancer Activity in Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Jurkat | 23.30 ± 0.35 | Apoptosis induction |

| Compound B | HT-29 | <1000 | Cell cycle arrest |

| Compound C | A-431 | <100 | Protease inhibition |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring can enhance antimicrobial properties .

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound Name | Bacterial Strain | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| Compound D | Staphylococcus aureus | 46.9 | Bacteriostatic |

| Compound E | Escherichia coli | 93.7 | Bactericidal |

Case Studies

Several studies have highlighted the biological activity of compounds related to or derived from this compound:

- Antifilarial Activity : A study investigated the antifilarial properties of benzopyrones, which share structural similarities with the compound . The results indicated significant macrofilaricidal and microfilaricidal activities at specific dosages, suggesting potential for further development in treating parasitic infections .

- Cytotoxicity in Cancer Models : In vitro studies demonstrated that derivatives of this compound could inhibit cell proliferation in various cancer models, supporting its potential as a lead compound for cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methylsulfanyl-1-piperazin-1-ylethanone hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between piperazine derivatives and methylsulfanyl-activated ketones. Key steps include protecting group strategies for piperazine to avoid side reactions and controlled addition of reagents to minimize byproducts. Optimization may involve solvent selection (e.g., DMF for polar intermediates) and temperature gradients (e.g., 0–5°C for sensitive intermediates). Reaction progress should be monitored via TLC or HPLC, with purification using recrystallization or column chromatography .

Q. How should researchers handle and store 2-Methylsulfanyl-1-piperazin-1-ylethanone hydrochloride to ensure stability and prevent decomposition?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Hygroscopic tendencies require desiccants in storage environments. Handle in a fume hood with PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Pre-weigh aliquots to minimize repeated exposure to ambient conditions .

Q. What spectroscopic techniques are most effective for confirming the structural identity of 2-Methylsulfanyl-1-piperazin-1-ylethanone hydrochloride?

- Methodological Answer :

- NMR : H and C NMR to confirm piperazine ring protons (δ 2.5–3.5 ppm) and methylsulfanyl group (δ 2.1 ppm).

- FT-IR : Peaks at 1650–1700 cm (C=O stretch) and 2550–2600 cm (S-CH stretch).

- Mass Spectrometry : ESI-MS for molecular ion [M+H] and fragmentation patterns. Cross-validate with elemental analysis for Cl content .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in crystallographic data during the structural elucidation of piperazine derivatives?

- Methodological Answer : Use SHELX for refinement, particularly SHELXL for small-molecule structures. For ambiguous electron density maps (e.g., disordered piperazine rings), apply restraints to bond lengths/angles and test twin refinement for possible twinning. Validate with R and GooF metrics. High-resolution data (≤1.0 Å) is critical; consider synchrotron sources if lab X-rays fail .

Q. How can researchers design impurity profiling studies for 2-Methylsulfanyl-1-piperazin-1-ylethanone hydrochloride using HPLC with mixed-mode columns?

- Methodological Answer :

- Column : Mixed-mode (C18 with ion-exchange groups) for separating polar impurities (e.g., unreacted piperazine).

- Mobile Phase : Gradient of methanol and sodium acetate buffer (pH 4.6 with 1-octanesulfonate), adjusted for retention time consistency .

- Detection : UV at 210–230 nm for sulfur-containing impurities. Validate using reference standards for common byproducts (e.g., N-methylpiperazine derivatives) .

Q. What computational approaches are suitable for predicting the solubility and bioavailability of 2-Methylsulfanyl-1-piperazin-1-ylethanone hydrochloride in preclinical studies?

- Methodological Answer :

- Solubility : Use COSMO-RS or Molecular Dynamics (MD) simulations with explicit solvent models. Input experimental logP (estimated at ~1.2) and pKa (piperazine N: ~8.5) from PubChem data .

- Bioavailability : Apply ADMET predictors (e.g., SwissADME) to evaluate membrane permeability (Rule of 5 compliance) and metabolic stability (CYP450 interactions). Validate with in vitro Caco-2 assays .

Notes on Contradictions and Validation

- Crystallographic Data : Discrepancies in piperazine ring conformations may arise from temperature-dependent polymorphism. Always compare with Cambridge Structural Database entries .

- Impurity Quantification : Cross-check HPLC results with LC-MS/MS for trace-level impurities (≤0.1%) to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.